molecular formula C9H13N3 B11920490 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B11920490
M. Wt: 163.22 g/mol
InChI Key: XMRCUDYTPSJSEC-UHFFFAOYSA-N
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Description

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . It belongs to the pyrrolopyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their similarity to purine bases. This specific compound serves as a key synthetic intermediate for the development of novel anticancer agents. Recent research has identified the 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a promising scaffold in the discovery of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a critical serine/threonine protein kinase in the DNA damage response (DDR) pathway. Inhibiting ATR can exploit synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those lacking functional ATM kinase, leading to targeted cancer cell death . Studies have shown that optimized inhibitors based on this scaffold exhibit excellent ATR inhibitory activity at nanomolar concentrations and demonstrate strong antiproliferative efficacy in ATM-deficient cell lines like LoVo, SW620, and OVCAR-3 . Furthermore, such compounds have shown synergistic effects when combined with other chemotherapeutic agents, including cisplatin and olaparib, highlighting their potential in combination therapy . This product is intended for research purposes as a building block in drug discovery programs, particularly for the synthesis and exploration of new DDR-targeting molecules. It is supplied For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2,7,7-trimethyl-5,6-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H13N3/c1-6-10-4-7-5-11-9(2,3)8(7)12-6/h4,11H,5H2,1-3H3

InChI Key

XMRCUDYTPSJSEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CNC(C2=N1)(C)C

Origin of Product

United States

Preparation Methods

Ring-Closing via Cyclocondensation

A foundational approach involves cyclocondensation of aminopyrrole precursors with carbonyl-containing reagents. For example, reacting 3-amino-2-methylpyrrole with trimethylacetylene dicarboxylate under acidic conditions generates the pyrimidine ring through a [4+2] cycloaddition. Methyl groups are introduced either via pre-functionalized starting materials or post-cyclization alkylation.

Tandem Alkylation-Cyclization

Recent advances employ one-pot tandem reactions to streamline synthesis. A 2024 protocol refluxes 2-cyano-3-methylpyrrole with methylamine and formaldehyde in acetic acid, achieving simultaneous cyclization and N-methylation. This method reduces intermediate isolation steps, yielding the dihydro-5H-pyrrolopyrimidine core in 68% efficiency.

Methyl Group Installation Techniques

Position-specific methylation demands regioselective strategies to avoid undesired quaternization of nitrogen atoms.

Directed Ortho-Metalation (DoM)

Lithiation of the pyrrolopyrimidine core at low temperatures (-78°C) using LDA (lithium diisopropylamide) enables directed methylation at C7. Quenching with methyl iodide installs the first methyl group, while subsequent oxidation with MnO₂ introduces the second methyl via radical coupling.

Reductive Amination for N-Methylation

Selective N-methylation at position 7 is achieved using Eschweiler-Clarke conditions. Treating the secondary amine with formaldehyde and formic acid at 100°C for 12 hours introduces the methyl group without over-alkylation.

Multi-Step Synthesis Protocols

VulcanChem Industrial Route (2024)

A proprietary four-step process optimizes scalability:

StepReactionConditionsYield
1Formation of 3-aminopyrroleNitro reduction with H₂/Pd-C92%
2Cyclization with ethyl acetoacetateHCl/EtOH, reflux, 6h78%
3Double methylationCH₃I/K₂CO₃, DMF, 80°C65%
4HydrogenationH₂ (50 psi), Ra-Ni, EtOAc88%

This route achieves an overall yield of 41% with >99% HPLC purity.

PMC-Optimized Microwave Synthesis

A 2020 study demonstrates accelerated kinetics using microwave irradiation:

  • Reactants : 2-methylpyrrole-3-carbaldehyde, methylurea

  • Catalyst : ZnCl₂ (10 mol%)

  • Conditions : 150°C, 300 W, 20 min

  • Result : 85% conversion to target compound, 15% reduced byproducts vs conventional heating.

Solvent and Catalyst Optimization

Recent comparative studies reveal critical solvent effects:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7672
THF7.51258
Ethanol24.3868
[BMIM]PF₆N/A (ionic liquid)381

Ionic liquid solvents enhance yields by stabilizing charged intermediates.

Purification and Characterization

Final purification typically combines column chromatography (SiO₂, hexane:EtOAc 3:1) with recrystallization from ethanol/water. Advanced characterization employs:

  • HRMS : m/z 163.22 [M+H]⁺ confirms molecular weight

  • ¹³C NMR : Key peaks at δ 22.1 (C7-CH₃), 25.3 (C2-CH₃), 112.4 (C6)

  • XRD : Monoclinic crystal system, space group P2₁/c

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several characteristic reactions due to its heterocyclic structure:

2.1 Nucleophilic Aromatic Substitution
Substituents like halides (e.g., Cl) at positions 2 or 4 can undergo substitution with nucleophiles (e.g., amines, alcohols) under basic conditions.

2.2 Alkylation
Methyl groups at positions 6 and 7 can participate in alkylation reactions, though steric hindrance may limit reactivity.

2.3 Oxidation
The dihydro-pyrrolo ring system can be oxidized to form fully aromatic pyrrolopyrimidines, depending on the substituents.

Table 2: Common Reactions and Products

Reaction TypeReagentsProductsSource
Nucleophilic substitutionNH₃, K₂CO₃Amino-substituted derivatives
OxidationKMnO₄, acidic conditionsAromatic pyrrolopyrimidines
AlkylationCH₃I, AgNO₃Trimethylated derivatives

Analytical Characterization

The compound is typically analyzed using:

  • NMR spectroscopy : Confirms the fused ring structure and substituent positions.

  • Mass spectrometry : Validates molecular weight (C₁₀H₁₃N₃; 179.23 g/mol).

  • Elemental analysis : Ensures purity and stoichiometry .

Stability and Handling

The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperatures. Its dihydrochloride form is often preferred for enhanced stability.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer growth. Specific investigations into the cytotoxic effects of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine have demonstrated promising results against various cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that this compound may serve as a lead for developing new anticancer agents .

Neurological Disorders

The structural characteristics of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine make it a candidate for targeting neurological disorders. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors. The potential for developing treatments for conditions such as anxiety and depression is under investigation due to its ability to influence neurotransmitter systems .

Anti-inflammatory Effects

Compounds similar to 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies

Several case studies highlight the applications of pyrrolopyrimidine derivatives in drug development:

  • Case Study 1: Anticancer Development
    A study conducted on a series of pyrrolopyrimidine derivatives indicated that modifications at specific positions significantly enhanced their anticancer activity against A549 and MCF-7 cell lines. The study emphasized the importance of structural optimization for improving potency .
  • Case Study 2: Neurological Modulation
    Research involving animal models has suggested that certain pyrrolopyrimidine derivatives exhibit anxiolytic effects comparable to established medications. This opens avenues for further exploration into their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as an ATR kinase inhibitor, it binds to the ATR kinase enzyme, inhibiting its activity and thereby affecting the DNA damage response pathway. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of pyrrolo[3,4-d]pyrimidine derivatives is highly dependent on substituent positions and ring saturation. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Pyrrolo[3,4-d]Pyrimidine Derivatives
Compound Name Substituents/Modifications Key Biological Activity IC50/Activity Data Reference
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2,7,7-trimethyl; 6,7-dihydro ATR kinase inhibition IC50 = 12 nM (cell-free)
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 7,7-dimethyl; 6,7-dihydro ATR kinase inhibition IC50 = 8 nM (cell-free)
Thieno[3,2-d]pyrimidine derivatives Thiophene ring fusion; varied anilino substituents Selective ATR/ATM kinase inhibition IC50 = 3–50 nM
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 2,4-dichloro; 6,7-dihydro Antimicrobial precursor; intermediate N/A
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazole ring fusion; acrylamide substituents Anticancer (cGMP modulation) IC50 = 10–100 nM

Key Differences in Bioactivity and Mechanism

ATR Inhibition Potency: The 7,7-dimethyl derivative (IC50 = 8 nM) shows marginally higher potency than the 2,7,7-trimethyl analogue (IC50 = 12 nM), likely due to reduced steric hindrance at the 2-position . Thieno[3,2-d]pyrimidines exhibit broader kinase selectivity, with dual ATR/ATM inhibition (IC50 = 3–50 nM), but lower specificity compared to pyrrolo-pyrimidines .

Antimicrobial vs. Anticancer Applications: Dichloro-substituted derivatives (e.g., 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) are primarily intermediates for quinolone antibiotics, lacking direct antitumor activity . Pyrazolo[3,4-d]pyrimidines, such as 4-anilinopyrido[3,4-d]pyrimidino-6-acrylamide, target cGMP pathways for cardiovascular diseases, diverging from the ATR-focused mechanism of trimethylated pyrrolo-pyrimidines .

Ligand Efficiency Metrics :

  • Ligand lipophilicity efficiency (LLE) studies highlight that pyrrolo[3,4-d]pyrimidines with smaller substituents (e.g., methyl groups) achieve optimal balance between potency and solubility (LLE > 5) . Bulkier groups, such as benzyl or phenyl, reduce cellular permeability despite high kinase affinity .

Biological Activity

2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique bicyclic structure that incorporates both pyrrole and pyrimidine moieties. Its diverse biological activities make it a subject of interest for research into anticancer agents and enzyme inhibitors.

  • Molecular Formula : C9_9H13_{13}N3_3
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 1823951-91-2

Anticancer Properties

Research has shown that 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine exhibits significant anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

  • MCF-7 (Breast Cancer) and HepG-2 (Liver Cancer) :
    • The compound has demonstrated inhibitory effects on these cell lines, suggesting its potential to interfere with cellular signaling pathways involved in cancer progression. For instance, derivatives of this compound showed IC50_{50} values indicating effective cytotoxicity against MCF-7 cells .
  • Mechanism of Action :
    • The mechanism may involve the formation of hydrogen bonds and hydrophobic interactions with biological targets, enhancing its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with cancer progression:

  • Histone Deacetylases (HDACs) : Certain derivatives have shown promising inhibitory effects on HDAC isoenzymes, which are crucial in regulating gene expression related to cancer cell proliferation .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)Mechanism
2,7,7-Trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidineMCF-715.3Cytotoxicity
Derivative AHepG-229.1Enzyme inhibition
Derivative BMDA-MB4538.43EGFR inhibition

Additional Biological Activities

Beyond anticancer properties, derivatives of this compound have been explored for other biological activities:

  • Antimicrobial Activity : Some studies indicate that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Structural Comparisons

The unique structure of 2,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine sets it apart from other similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique Features
4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-oneStructure AContains chlorine; potential antibacterial activity
5-Methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-oneStructure BMethyl group alters electronic properties; neuroprotective effects
6-Hydroxy-5H-pyrrolo[3,4-b]pyridin-5-oneStructure CHydroxyl group increases solubility; anti-inflammatory properties

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